Miltefosine

Description

Propriétés

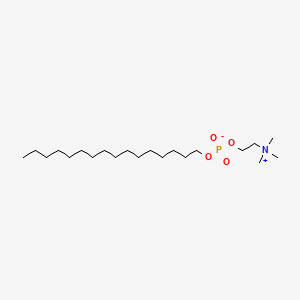

IUPAC Name |

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLXHQMOHUQAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045942 | |

| Record name | Miltefosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58066-85-6 | |

| Record name | Miltefosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58066-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miltefosine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miltefosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miltefosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miltefosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miltefosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILTEFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EY29W7EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Landmark Antileishmanial: A Technical Chronicle of Miltefosine's Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine (hexadecylphosphocholine) stands as a pivotal achievement in the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus. Its journey from a potential anticancer agent to the first orally administered drug for this debilitating disease is a compelling narrative of serendipitous discovery, targeted research, and collaborative development. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its synthesis, preclinical and clinical evaluation, and the elucidation of its mechanism of action.

From Oncology to Parasitology: The Discovery of this compound

This compound was first synthesized in the early 1980s as part of a program investigating alkylphosphocholine compounds for their potential as anticancer agents.[1][2][3] Researchers at the Max Planck Institute for Biophysical Chemistry in Göttingen, Germany, were exploring the cytotoxic properties of these phospholipid analogs.[4] The initial focus was on their ability to interfere with cell membrane integrity and signaling pathways in tumor cells.[5]

The pivotal shift in this compound's developmental trajectory occurred in the late 1980s when independent lines of research converged on its antiprotozoal activity.[1][6] Scientists at the London School of Hygiene & Tropical Medicine were screening compounds for activity against Leishmania parasites. Their research, along with studies on the phospholipid metabolism of Leishmania, identified alkylphosphocholines as a promising class of compounds.[2][6] this compound emerged as a particularly potent agent against both the promastigote and amastigote stages of various Leishmania species in vitro.[7] This discovery prompted a strategic shift in its development towards becoming an antileishmanial drug.

Preclinical Development: Establishing Efficacy and Safety

The promising in vitro results spurred extensive preclinical evaluation of this compound in various animal models of leishmaniasis. These studies were crucial in establishing its efficacy and safety profile before human trials could be initiated.

In Vitro Efficacy

In vitro assays were fundamental in quantifying the potent antileishmanial activity of this compound against different Leishmania species. The 50% inhibitory concentration (IC50) and 50% effective dose (ED50) were determined for both the extracellular promastigote and intracellular amastigote stages of the parasite.

Experimental Protocol: In Vitro Susceptibility Testing of Leishmania Promastigotes

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 24-26°C.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or distilled water) to create a stock solution, from which serial dilutions are prepared.

-

Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted this compound is added to the wells. Control wells contain parasites with drug-free solvent.

-

Incubation: The plates are incubated at 24-26°C for 48-72 hours.

-

Viability Assessment: Parasite viability is assessed using methods such as direct counting with a hemocytometer, or colorimetric assays like the MTT assay, which measures metabolic activity.

-

IC50 Determination: The IC50 value, the concentration of the drug that inhibits parasite growth by 50% compared to the control, is calculated from the dose-response curve.[8][9]

Experimental Protocol: In Vitro Susceptibility Testing of Leishmania Amastigotes

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774 or THP-1) or primary macrophages are cultured in 96-well plates.

-

Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio. After an incubation period to allow for phagocytosis, extracellular promastigotes are removed by washing.

-

Drug Application: this compound at various concentrations is added to the infected macrophage cultures.

-

Incubation: The plates are incubated at 37°C with 5% CO2 for 48-72 hours.

-

Amastigote Quantification: The number of intracellular amastigotes is determined by staining the cells (e.g., with Giemsa) and counting the number of amastigotes per macrophage under a microscope.

-

ED50 Determination: The ED50 value, the concentration of the drug that reduces the number of intracellular amastigotes by 50% compared to the untreated control, is calculated.[10][11]

Table 1: In Vitro Efficacy of this compound against Leishmania Species

| Leishmania Species | Parasite Stage | IC50 / ED50 (µM) | Reference |

| L. donovani | Promastigote | 0.4 - 7.2 | [7][12] |

| L. donovani | Amastigote | 0.9 - 11.35 | [7][13] |

| L. major | Promastigote | 22 | [10] |

| L. major | Amastigote | 5.7 | [10] |

| L. tropica | Promastigote | 11 | [10] |

| L. tropica | Amastigote | 4.2 | [10] |

| L. infantum | Promastigote | 5.89 - 23.7 | [11] |

| L. infantum | Amastigote | 1.41 - 4.57 | [11] |

| L. amazonensis | Promastigote | >400 (resistant isolate) | [9] |

| L. amazonensis | Amastigote | >400 (resistant isolate) | [9] |

| L. guyanensis | Not Specified | Not Specified | [14] |

| L. panamensis | Not Specified | Not Specified | [14] |

In Vivo Efficacy in Animal Models

Animal models, primarily mice and hamsters, were instrumental in evaluating the in vivo efficacy of orally administered this compound. These studies provided critical data on dose-response relationships, treatment duration, and overall effectiveness in a living organism.

Experimental Protocol: Murine Model of Visceral Leishmaniasis

-

Animal Infection: BALB/c mice are infected intravenously or intraperitoneally with L. donovani amastigotes or promastigotes.

-

Treatment: After a pre-patent period to allow the infection to establish, mice are treated with this compound administered orally (e.g., by gavage) at different doses and for varying durations. A control group receives the vehicle only.

-

Parasite Burden Assessment: At the end of the treatment period, the parasite burden in the liver and spleen is determined. This is typically done by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears or by limiting dilution assay.

-

Efficacy Evaluation: The efficacy of the treatment is expressed as the percentage of parasite suppression compared to the untreated control group.[15]

Experimental Protocol: Murine Model of Cutaneous Leishmaniasis

-

Animal Infection: The footpad or ear of susceptible mouse strains (e.g., BALB/c) is inoculated with L. major or L. amazonensis promastigotes.

-

Lesion Development: The development of the cutaneous lesion is monitored and measured over time.

-

Treatment: Once the lesions are established, mice are treated orally with this compound.

-

Efficacy Assessment: Treatment efficacy is assessed by measuring the reduction in lesion size and by determining the parasite load in the lesion and draining lymph nodes at the end of the treatment.[15]

Clinical Development: A Paradigm Shift in Leishmaniasis Treatment

The successful preclinical data paved the way for a series of clinical trials that would ultimately establish this compound as the first effective oral treatment for leishmaniasis.

Phase I and II Trials: Dose-Finding and Initial Efficacy

The initial clinical trials in the 1990s focused on establishing the safety, tolerability, and optimal dosing regimen of this compound in patients with visceral and cutaneous leishmaniasis.[16][17] These early phase studies were critical in demonstrating the proof-of-concept for an oral therapy.

A pivotal Phase II clinical trial conducted in India with patients having visceral leishmaniasis, including those unresponsive to antimony treatment, showed a cure rate of approximately 95% with a daily dose of 100 mg for 28 days.[17] For cutaneous leishmaniasis in Colombia, dose-escalation studies established an effective regimen, with cure rates varying based on the dose and duration of treatment.[14][16]

Phase III Trials: Confirmation of Efficacy and Safety

Large-scale, multicenter Phase III trials were conducted to confirm the efficacy and safety of this compound in diverse patient populations and geographical regions.[14][16][18] These trials often compared this compound to the existing standard of care, which typically involved parenteral administration of antimonial compounds or amphotericin B.

A landmark Phase III trial in India for visceral leishmaniasis demonstrated a final cure rate of 94% with oral this compound, which was comparable to the efficacy of intravenous amphotericin B.[16] Subsequent studies in different endemic regions and for various forms of leishmaniasis further solidified its position as a valuable therapeutic option.[19][20][21]

Table 2: Efficacy of this compound in Clinical Trials for Visceral Leishmaniasis (VL)

| Study Location | Patient Population | Dosing Regimen | Final Cure Rate (%) | Reference |

| India | Adults & Children | 2.5 mg/kg/day for 28 days | 94 | [16][18] |

| India | Children (2-11 years) | 2.5 mg/kg/day for 28 days | 95 | [17] |

| Ethiopia | Adults (HIV-negative) | 100 mg/day for 28 days | 88 | [16] |

| India | HIV Co-infected | AmBisome + this compound | 96 | [22] |

Table 3: Efficacy of this compound in Clinical Trials for Cutaneous Leishmaniasis (CL)

| Study Location | Leishmania Species | Dosing Regimen | Final Cure Rate (%) | Reference |

| Colombia | L. panamensis | 100-150 mg/day for 20-28 days | 82-100 | [14][16] |

| Brazil | L. guyanensis | 2.5 mg/kg/day for 28 days | 71.4 | [14] |

| Ethiopia | L. aethiopica | Standard 28-day course | ~50 (at day 180) | [20] |

| Iran | L. major | Not Specified | 87-100 | [19] |

Pharmacokinetics: Understanding the Drug's Journey in the Body

Pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informed dosing strategies and highlighted potential challenges.

This compound is characterized by slow absorption and a long terminal elimination half-life, leading to drug accumulation in the plasma during treatment.[1][23][24] This long half-life has implications for potential drug resistance and teratogenicity, necessitating a post-treatment contraception period for women of childbearing age.

Table 4: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Protein Binding (human plasma) | ~95% | [23] |

| First Elimination Half-life | ~7 days | [23][24] |

| Terminal Elimination Half-life | ~31 days | [23][24] |

| Median Plasma Concentration (Day 22-28) | ~30,800 ng/mL | [23][24] |

| Median Skin Concentration (Day 22) | ~43.73 µg/g | [1] |

Mechanism of Action: Unraveling the Parasite-Killing Machinery

The precise mechanism of action of this compound is multifaceted and involves the disruption of several key cellular processes in Leishmania.

One of the primary targets of this compound is the parasite's cell membrane. As a phospholipid analog, it integrates into the lipid bilayer, leading to altered membrane fluidity and disruption of essential lipid metabolism.[5] Furthermore, this compound interferes with key signal transduction pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[25][26][27] By inhibiting this pathway, this compound promotes programmed cell death, or apoptosis, in the parasite.[28][29] Evidence also suggests that this compound induces mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, further committing the parasite to an apoptotic fate.

Timeline and Regulatory Approval: A Milestone in Neglected Disease Drug Development

The development of this compound is a testament to the power of public-private partnerships in addressing neglected diseases. The collaboration between the German pharmaceutical company Zentaris (formerly ASTA Medica), the World Health Organization's Special Programme for Research and Training in Tropical Diseases (WHO/TDR), and researchers in endemic countries was instrumental in bringing this drug to patients.[30]

This compound was first approved for the treatment of visceral leishmaniasis in India in 2002, a landmark achievement as the first oral medication for this disease.[3][17][18] It subsequently gained approval in other countries and, in 2014, was approved by the U.S. Food and Drug Administration (FDA).[30]

Conclusion

The discovery and development of this compound represent a significant advancement in the chemotherapy of leishmaniasis. Its journey from a repurposed anticancer compound to a first-in-class oral treatment underscores the importance of continued research and international collaboration in the fight against neglected tropical diseases. While challenges such as drug resistance and teratogenicity remain, this compound continues to be a cornerstone of leishmaniasis treatment and serves as a powerful example for future drug discovery and development efforts in this field. This technical guide has provided a comprehensive overview of the key milestones, scientific methodologies, and quantitative data that have defined the remarkable history of this compound.

References

- 1. Skin pharmacokinetics of this compound in the treatment of post-kala-azar dermal leishmaniasis in South Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dndi.org [dndi.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

- 9. In Vitro and In Vivo this compound Susceptibility of a Leishmania amazonensis Isolate from a Patient with Diffuse Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Susceptibility to this compound of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Increased this compound tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. Randomized Controlled Clinical Trial to Access Efficacy and Safety of this compound in the Treatment of Cutaneous Leishmaniasis Caused by Leishmania (Viannia) guyanensis in Manaus, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of topical this compound formulations in an experimental model of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. intranet.ib.unicamp.br [intranet.ib.unicamp.br]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound for the treatment of cutaneous leishmaniasis—A pilot study from Ethiopia | PLOS Neglected Tropical Diseases [journals.plos.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. AmBisome Monotherapy and Combination AmBisome–this compound Therapy for the Treatment of Visceral Leishmaniasis in Patients Coinfected With Human Immunodeficiency Virus in India: A Randomized Open-Label, Parallel-Arm, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of this compound in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 28. Naegleria fowleri - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to Miltefosine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miltefosine, an alkylphosphocholine compound, stands as a significant therapeutic agent with a broad spectrum of activity, most notably against leishmaniasis. Initially developed as an anticancer agent, its potent antiparasitic properties have led to its approval as the first orally administered drug for this neglected tropical disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound. Detailed experimental protocols for key assays and diagrammatic representations of its signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.

Chemical Structure and Physicochemical Properties

This compound, chemically known as hexadecylphosphocholine, is a structural analog of lysophosphatidylcholine, lacking the glycerol backbone.[1] Its amphipathic nature, conferred by a long hydrophobic alkyl chain and a polar phosphocholine head group, is central to its biological activity.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | hexadecyl 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| CAS Number | 58066-85-6 | [2] |

| Molecular Formula | C21H46NO4P | [2] |

| Molecular Weight | 407.57 g/mol | [1][3] |

| Melting Point | 232-234 °C | [4] |

| pKa | ~2 | [2] |

| logP | 2.68 | [4] |

| Solubility | Soluble in water and ethanol | [5] |

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of this compound stems from its ability to interfere with multiple cellular processes, primarily through the disruption of cell membrane integrity and the modulation of key signaling pathways. Its mechanism of action is multifaceted and includes the inhibition of lipid metabolism and the induction of apoptosis.

Interference with Lipid Metabolism and Membrane Integrity

This compound's structural similarity to natural phospholipids allows it to intercalate into cellular membranes, altering their fluidity and disrupting the function of membrane-bound proteins. A key target is the biosynthesis of phosphatidylcholine, an essential component of eukaryotic cell membranes. This compound inhibits CTP:phosphocholine cytidylyltransferase, a crucial enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.

Inhibition of the PI3K/Akt Signaling Pathway and Induction of Apoptosis

A significant aspect of this compound's activity, particularly in cancer cells and infected macrophages, is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is critical for promoting cell survival and proliferation. By inhibiting Akt, also known as Protein Kinase B (PKB), this compound triggers a cascade of events leading to programmed cell death, or apoptosis.[5]

Below is a diagram illustrating the proposed mechanism of this compound in inhibiting the PI3K/Akt signaling pathway.

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed Leishmania promastigotes (1 x 10^7 parasites/mL) in a 96-well plate (100 µL/well).[6]

-

Treatment: Add 100 µL of this compound at various concentrations (e.g., 2, 4, 8, 15, 25, 30 µg/mL) to the wells. Include a no-drug control.[6]

-

Incubation: Incubate the plate for 72 hours at 24°C.[6]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

- 1. ovid.com [ovid.com]

- 2. This compound | C21H46NO4P | CID 3599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro efficacy of polymer coated this compound drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

Miltefosine in the Lab: A Technical Guide to Solubility and Stability in Research Solutions

For Researchers, Scientists, and Drug Development Professionals

Miltefosine, an alkylphosphocholine compound, is a versatile molecule with well-established antiprotozoal and anticancer properties. Its efficacy in research settings is fundamentally dependent on proper handling, which hinges on a thorough understanding of its solubility and stability in various experimental solutions. This technical guide provides an in-depth overview of these critical parameters, offering practical protocols and data to ensure the reliability and reproducibility of your results.

Core Principles: Solubility and Stability of this compound

This compound is a hygroscopic crystalline powder that is readily soluble in several common laboratory solvents.[1] However, its stability, particularly in aqueous solutions, requires careful consideration. The solid form of this compound is stable for at least four years when stored at -20°C.[2] Stock solutions prepared in organic solvents also exhibit good long-term stability when stored under appropriate conditions. In contrast, aqueous solutions of this compound are less stable and it is generally recommended to prepare them fresh for each experiment.[2]

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes reported solubility data in common research solvents.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Water | 82[3] | ~201 | Readily soluble.[1] |

| ≥10.2[4] | ~25 | ||

| Ethanol | 82[3] | ~201 | |

| ≥49.7[4] | ~122 | ||

| ~1.25[2] | ~3.1 | ||

| Dimethyl Sulfoxide (DMSO) | >0.8[5] | >2.0 | Solubility in DMSO can be inconsistent. Gentle warming (37°C) and sonication can aid dissolution.[4] Some sources report it as insoluble at room temperature.[3] |

| ≥2.115 (with warming)[4] | ~5.2 | ||

| Phosphate-Buffered Saline (PBS), pH 7.2 | >2.5[5] | >6.1 | |

| Dimethylformamide (DMF) | <0.05[5] | <0.12 |

Molecular Weight of this compound: 407.57 g/mol

Stability of this compound in Research Solutions

The stability of this compound is influenced by the solvent, storage temperature, and pH. While comprehensive data on its stability in all types of research solutions is not extensively published, the following table provides a summary of available information and best practice recommendations.

| Solution Type | Storage Temperature | Stability | Recommendations and Notes |

| Solid (Powder) | -20°C | ≥ 4 years[2] | Store in a tightly sealed container, protected from moisture due to its hygroscopic nature.[1] |

| Organic Stock Solutions (e.g., Ethanol) | -20°C | 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | 2 years[4] | ||

| Aqueous Solutions (e.g., Water, PBS) | Room Temperature | Not Recommended | Prepare fresh for each experiment. Do not store for more than one day.[2] |

| 4°C | Short-term (hours) | For immediate use. | |

| Cell Culture Media (e.g., RPMI, DMEM) | 37°C | Limited | Due to the complex composition of media and incubation conditions, it is strongly recommended to add this compound to the media immediately before treating cells. Long-term stability is not well-documented and should not be assumed. |

| Human Plasma | Ambient Temperature | At least 6 hours[6] | Stable through at least three freeze-thaw cycles (-20°C to ambient).[6] |

| Tissue Homogenates | 37°C | Stable during homogenization (±16 hours)[6] | |

| -20°C | At least 10 days post-homogenization[6] |

Experimental Protocols

Adherence to standardized protocols for the preparation of this compound solutions is crucial for experimental success. Below are detailed methodologies for preparing stock and working solutions for in vitro cell-based assays.

Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM this compound stock solution in ethanol.

Materials:

-

This compound powder (MW: 407.57 g/mol )

-

Anhydrous ethanol (200 proof)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 4.076 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous ethanol to the tube. For the 1 mL of 10 mM solution, add 1 mL of ethanol.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the ethanol-based stock solution into cell culture medium for treating cells in a 96-well plate format.

Materials:

-

10 mM this compound stock solution in ethanol

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

-

Sterile microcentrifuge tubes

-

Sterile, calibrated micropipettes

-

96-well cell culture plate with seeded cells

Procedure:

-

Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, especially for lower final concentrations, perform an intermediate dilution. For example, to achieve a final concentration of 20 µM in 100 µL of media, you can prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium (e.g., 5 µL of 10 mM stock + 45 µL of medium).

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the wells containing cells and medium. To achieve a 20 µM final concentration from a 1 mM intermediate solution in a final volume of 100 µL, add 2 µL of the 1 mM solution to 98 µL of medium in the well. Ensure the final concentration of the organic solvent (ethanol in this case) is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Incubation: Gently mix the plate and incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizing Workflows and Pathways

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the key steps for preparing this compound solutions for in vitro experiments.

This compound's Impact on the PI3K/Akt Signaling Pathway

This compound exerts part of its cytotoxic effects by interfering with key cellular signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This compound has been shown to inhibit the activation of Akt (also known as Protein Kinase B).[3]

By adhering to the guidelines and protocols outlined in this technical guide, researchers can confidently prepare and utilize this compound solutions, ensuring the integrity and validity of their experimental outcomes. The provided data and diagrams serve as a quick reference to facilitate efficient and accurate research practices.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro efficacy of polymer coated this compound drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in Old World Cutaneous Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial In-Vitro Efficacy of Miltefosine

Executive Summary: Miltefosine (hexadecylphosphocholine, HePC), initially developed as an anti-cancer agent, has been successfully repurposed as a broad-spectrum antimicrobial drug. It stands as the first and only oral treatment for leishmaniasis, a neglected tropical disease.[1][2][3] This technical guide provides a comprehensive overview of the foundational in-vitro studies that have elucidated the efficacy and mechanisms of action of this compound against a wide range of pathogens, including protozoa, fungi, and amoebas, as well as its effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways.

In-Vitro Efficacy: A Quantitative Summary

The in-vitro activity of this compound has been demonstrated across a diverse array of organisms. The following tables summarize the key quantitative data from initial efficacy studies.

Anti-Protozoal Activity

This compound has shown significant efficacy against various protozoan parasites, most notably Leishmania species, the causative agents of leishmaniasis.

Table 1: In-Vitro Efficacy of this compound against Leishmania Species

| Species | Stage | Metric | Concentration (Value) | Citation(s) |

|---|---|---|---|---|

| L. tropica | Promastigote | Lethal Conc. (24h) | 128 µg/mL | [4] |

| L. tropica | Promastigote | Lethal Conc. (48h) | 256 µg/mL | [4] |

| L. tropica | Promastigote | IC₅₀ | 0.3548 ± 0.17 µg/mL | [5][6] |

| L. tropica | Axenic Amastigote | IC₅₀ | 0.5320 ± 0.21 µg/mL | [5][6] |

| L. infantum | Intracellular Amastigote | EC₅₀ | 1.41 - 4.57 µM | [7] |

| L. infantum | Promastigote | EC₅₀ | 5.89 - 23.7 µM | [7] |

| L. infantum (Iranian Strain) | Promastigote | IC₅₀ (48h) | 7 µM | [8] |

| L. donovani | Promastigote | IC₅₀ | ~25 µM | [9][10] |

| L. donovani | Intracellular Amastigote | EC₅₀ (5-7 days) | 2.21 - 2.68 µM |[11] |

Table 2: In-Vitro Efficacy of this compound against Free-Living Amoebas

| Species | Metric | Concentration (Value) | Citation(s) |

|---|---|---|---|

| Balamuthia mandrillaris | Amebacidal Conc. | ≥40 µM | [12][13] |

| Acanthamoeba spp. | Amebacidal Conc. | 80 µM | [12][13] |

| Acanthamoeba castellanii | MTC₉₀ | 125 µg/mL | [14] |

| Acanthamoeba castellanii | MCC₉₀ | 4 mg/mL | [14] |

| Naegleria fowleri | MIC | 40 µM | [12][13] |

| Naegleria fowleri | MAC | 55 µM |[12][13] |

Table 3: In-Vitro Efficacy of this compound against Toxoplasma gondii

| Metric | Incubation Time | Value (% Apoptosis) | Citation(s) |

|---|---|---|---|

| Apoptosis IC₅₀ | 24 hours | 15.53% | [15] |

| Apoptosis IC₅₀ | 48 hours | 47.99% | [15] |

| Apoptosis IC₅₀ | 72 hours | 81.25% |[15] |

Anti-Fungal and Anti-Cancer Activity

This compound also exhibits potent activity against various fungal pathogens and cancer cell lines, highlighting its broad therapeutic potential.[16]

Table 4: In-Vitro Efficacy of this compound against Fungal Pathogens

| Species | Metric | Concentration (Value) | Citation(s) |

|---|---|---|---|

| Scedosporium & Lomentospora spp. | MIC | 2 - 4 µg/mL | [16] |

| Fusarium spp. | GM MIC | 1.44 µg/mL | [17][18] |

| Cryptococcus spp. | MIC | 0.5 - 2 µg/mL | [18] |

| Sporothrix brasiliensis | MIC | 1 - 2 µg/mL |[18] |

Table 5: In-Vitro Efficacy of this compound against Cancer Cells

| Cell Type | Effect | Citation(s) |

|---|---|---|

| Colorectal Cancer Stem-Like Cells | Suppression of self-renewal and CSC populations | [19] |

| Breast Cancer (MCF-7) | Enhances cytotoxicity of Itraconazole | [20] |

| Various Tumor Cell Lines | Triggers programmed cell death (apoptosis) |[21] |

Core Mechanisms of Action

The broad-spectrum activity of this compound stems from its ability to interfere with multiple, fundamental cellular processes, primarily lipid metabolism, membrane integrity, and key signaling pathways, ultimately leading to apoptotic cell death.

Disruption of Lipid Metabolism and Membrane Integrity

A primary mechanism of this compound is the perturbation of lipid-dependent metabolic and signaling pathways.[1] In Leishmania, it significantly reduces phosphatidylcholine (PC) content by inhibiting key enzymes like CTP:phosphocholine-cytidyltransferase.[10][22][23] It also disrupts sphingomyelin biosynthesis, leading to an accumulation of ceramide, a known trigger of apoptosis.[10] Furthermore, this compound affects sterol composition, reducing C24 alkylated sterols, which are crucial for membrane fluidity and function in these organisms.[22][23][24]

Induction of Apoptosis-Like Cell Death

A consistent finding across numerous in-vitro studies is that this compound induces a programmed cell death pathway resembling metazoan apoptosis.[9][10] This is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, condensation of nuclear DNA, and DNA fragmentation into oligonucleosome-sized fragments, which can be visualized as a "ladder" on an agarose gel.[9][25][26] Further evidence comes from the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and cell cycle arrest in the sub-G0/G1 phase.[15][26][27] This apoptotic mechanism is considered advantageous as it avoids the provocation of a significant inflammatory response.[8]

Interference with Cellular Signaling

In cancer cells, this compound's mechanism involves the disruption of critical survival signaling pathways. It has been shown to inhibit Akt (Protein Kinase B), a central node in the PI3K/Akt/mTOR pathway that regulates the cell cycle.[1] In colorectal cancer stem-like cells, this compound disrupts lipid rafts, which in turn transcriptionally inhibits Checkpoint Kinase 1 (CHEK1).[19] Since cancer stem cells are highly dependent on CHEK1 for managing DNA replication stress, its inhibition leads to cell death and prevents tumor initiation.[19]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scielo.br [scielo.br]

- 3. google.com [google.com]

- 4. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

- 5. researchgate.net [researchgate.net]

- 6. In vitro efficacy of polymer coated this compound drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Susceptibility to this compound of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpa.tums.ac.ir [ijpa.tums.ac.ir]

- 9. journals.asm.org [journals.asm.org]

- 10. Possible Mechanism of this compound-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Interactions between this compound and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-vitro activity of this compound and voriconazole on clinical isolates of free-living amebas: Balamuthia mandrillaris, Acanthamoeba spp., and Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Evaluation of In Vitro Cytotoxic and Apoptotic Effects of this compound on the Toxoplasma gondii RH Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Against Scedosporium and Lomentospora Species: Antifungal Activity and Its Effects on Fungal Cells [frontiersin.org]

- 17. In Vitro Antifungal Susceptibility Profile of this compound against a Collection of Azole and Echinocandins Resistant Fusarium Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Antifungal Susceptibility Profile of this compound against a Collection of Azole and Echinocandins Resistant Fusarium Strains [mdpi.com]

- 19. Lipid raft‐disrupting this compound preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using this compound-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. This compound affects lipid metabolism in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. This compound induces programmed cell death in Leishmania amazonensis promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Parasitic Cell Membranes by Miltefosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine, an alkylphosphocholine originally developed as an anticancer agent, has emerged as a crucial oral therapeutic for leishmaniasis, a parasitic disease with significant global impact. Its efficacy is largely attributed to its profound effects on the parasitic cell membrane, a critical interface for parasite survival, nutrient acquisition, and interaction with the host. This technical guide provides an in-depth analysis of the core mechanisms by which this compound disrupts the parasitic cell membrane, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Quantitative Impact of this compound on Parasite Viability and Membrane Composition

This compound exhibits potent leishmanicidal activity, with its efficacy varying between different Leishmania species and life cycle stages (promastigotes and amastigotes). The following tables summarize key quantitative data on the effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound against Leishmania Species

| Leishmania Species | Life Cycle Stage | IC50 (µM) | Incubation Time (h) | Reference |

| L. donovani | Promastigote | 13.6 ± 2.0 | 72 | [1] |

| L. donovani | Promastigote | ~25 | 48 | [2] |

| L. donovani | Extracellular Amastigote | 0.9 - 4.3 | Not Specified | [3] |

| L. donovani (Relapse strain) | Promastigote | 7.92 ± 1.30 | Not Specified | [4] |

| L. donovani (Relapse strain) | Intracellular Amastigote | 11.35 ± 6.48 | Not Specified | [4] |

| L. major | Promastigote | 22 | 48 | [5] |

| L. major | Amastigote | 5.7 | 48 | [5] |

| L. tropica | Promastigote | 11 | 48 | [5] |

| L. tropica | Amastigote | 4.2 | 48 | [5] |

Table 2: Effect of this compound (10 µM for 48h) on Phospholipid and Sterol Composition of L. donovani Promastigote Membranes

| Lipid Component | Change in this compound-Treated Cells vs. Control | Reference |

| Phospholipids | ||

| Phosphatidylcholine (PC) | Significantly Reduced | [6][7] |

| Phosphatidylethanolamine (PE) | Enhanced | [6][7] |

| Lysophosphatidylcholine (LPC) | Enhanced | [6][7] |

| Sterols | ||

| C24 Alkylated Sterols | Strong Reduction | [6] |

| Cholesterol | Enhanced | [6] |

Core Mechanisms of Action on the Parasitic Cell Membrane

This compound's multifaceted attack on the parasitic cell membrane involves direct physical disruption and interference with critical metabolic and signaling pathways.

Alteration of Membrane Fluidity and Lipid Metabolism

As an amphiphilic molecule, this compound readily integrates into the parasite's plasma membrane, leading to a significant increase in membrane fluidity.[8] This disruption of the membrane's physical properties is compounded by its interference with lipid metabolism. This compound inhibits key enzymes involved in phospholipid biosynthesis, leading to a decrease in phosphatidylcholine (PC) and an increase in phosphatidylethanolamine (PE).[6][7] This alteration in the PC/PE ratio has profound consequences for membrane integrity and function. Furthermore, this compound treatment leads to a reduction in C24-alkylated sterols, which are essential components of the leishmanial membrane, while increasing cholesterol content.[6]

Disruption of Mitochondrial Function

The mitochondrion is a key target of this compound. The drug inhibits cytochrome c oxidase, a critical component of the electron transport chain.[9] This inhibition leads to a dose-dependent depolarization of the mitochondrial membrane potential and a significant decline in intracellular ATP levels.[9] The disruption of mitochondrial function also results in the increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Induction of Apoptosis-Like Cell Death

A primary consequence of this compound's action is the induction of an apoptosis-like cell death program in the parasite.[8] This is characterized by a cascade of events including:

-

Phosphatidylserine (PS) Exposure: In healthy cells, PS is confined to the inner leaflet of the plasma membrane. This compound treatment triggers the externalization of PS to the outer leaflet, a hallmark of early apoptosis.[10]

-

Caspase-like Protease Activation: this compound induces the activity of caspase-like proteases, which are key executioners of the apoptotic pathway.[4][11]

-

DNA Fragmentation: A characteristic feature of apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments. This compound treatment leads to significant DNA fragmentation in Leishmania.[8][12]

-

Cell Shrinkage and Nuclear Condensation: Morphological changes associated with apoptosis, such as cell shrinkage and condensation of nuclear chromatin, are observed in this compound-treated parasites.[8]

Disruption of Intracellular Calcium Homeostasis

This compound disrupts the parasite's intracellular calcium (Ca²⁺) homeostasis.[9] It has been shown to activate a sphingosine-dependent Ca²⁺ channel in the plasma membrane and affect acidocalcisomes, which are important calcium stores in these parasites.[13] The resulting elevation of intracellular Ca²⁺ levels can trigger various downstream signaling pathways, including those leading to apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Detailed Experimental Protocols

The following sections provide detailed protocols for key experiments used to elucidate the effects of this compound on parasitic cell membranes.

Determination of IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits 50% of parasite growth.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Complete culture medium (e.g., M199)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed 100 µL of Leishmania promastigotes (e.g., 1 x 10⁶ cells/mL) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a drug-free control.

-

Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.[2][14]

Analysis of Phospholipid and Sterol Composition

This protocol outlines the extraction and analysis of lipids from Leishmania promastigotes.

Materials:

-

Leishmania promastigotes (treated and untreated)

-

Chloroform, Methanol, Water (for lipid extraction)

-

TLC plates (silica gel)

-

TLC developing solvents (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

-

Iodine vapor or other visualization agent

-

Gas chromatograph-mass spectrometer (GC-MS) for fatty acid and sterol analysis

Procedure:

-

Harvest and wash the parasite pellets.

-

Extract total lipids using a modified Folch method with a chloroform:methanol:water mixture.[15]

-

Separate the lipid classes by thin-layer chromatography (TLC) on silica gel plates using an appropriate solvent system.

-

Visualize the separated lipid spots using iodine vapor or another suitable method.

-

Scrape the individual spots corresponding to different phospholipid and sterol classes.

-

For fatty acid analysis, perform transesterification of the scraped lipids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs and sterols by GC-MS to identify and quantify the different lipid species.[16]

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol detects the externalization of phosphatidylserine and loss of membrane integrity.

Materials:

-

Leishmania promastigotes (treated and untreated)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest and wash the parasites with cold PBS.

-

Resuspend the parasite pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[10][17]

Assessment of DNA Fragmentation using TUNEL Assay

This protocol detects DNA strand breaks, a hallmark of late-stage apoptosis.

Materials:

-

Leishmania promastigotes (treated and untreated)

-

TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)

-

Paraformaldehyde (for fixation)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Harvest and wash the parasites.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with the permeabilization solution.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's instructions.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[12]

Measurement of Mitochondrial Membrane Potential using JC-1 Dye

This protocol measures the depolarization of the mitochondrial membrane.

Materials:

-

Leishmania promastigotes (treated and untreated)

-

JC-1 dye

-

Culture medium

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Incubate the parasites with the desired concentration of this compound for the appropriate time.

-

Add JC-1 dye to the cell suspension at a final concentration of 2-10 µM.

-

Incubate for 15-30 minutes at the appropriate temperature.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence of JC-1 monomers (emission ~530 nm) and aggregates (emission ~590 nm).

-

The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[3][18][19]

Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases.

Materials:

-

Leishmania promastigotes (treated and untreated)

-

Caspase-3/7 activity assay kit (containing a fluorogenic substrate like Z-DEVD-R110)

-

Lysis buffer

-

Fluorometer

Procedure:

-

Harvest and wash the parasites.

-

Lyse the cells to release the cellular contents.

-

Add the caspase-3/7 substrate to the cell lysate.

-

Incubate at the recommended temperature.

-

Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer.

-

The rate of fluorescence increase is proportional to the caspase-3/7 activity.[11][20]

Conclusion

This compound's efficacy against Leishmania is deeply rooted in its ability to comprehensively disrupt the parasite's cell membrane. By altering membrane fluidity, interfering with crucial lipid metabolic pathways, triggering mitochondrial dysfunction, and inducing a programmed cell death cascade, this compound presents a formidable challenge to parasite survival. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the development of next-generation antileishmanial drugs and for devising strategies to combat emerging drug resistance. The continued exploration of the intricate interplay between this compound and the parasitic cell membrane will undoubtedly pave the way for more effective and targeted therapies against this debilitating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Possible Mechanism of this compound-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial membrane potential assay. [bio-protocol.org]

- 4. Intracellular zinc flux causes reactive oxygen species mediated mitochondrial dysfunction leading to cell death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular transport and lipid interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis-like cell death in Leishmania donovani treated with KalsomeTM10, a new liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Temporal analysis of the autophagic and apoptotic phenotypes in Leishmania parasites [microbialcell.com]

- 13. Mechanism of Action of this compound on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. novusbio.com [novusbio.com]

- 18. 101.200.202.226 [101.200.202.226]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Antimicrobial Peptide-induced Apoptotic Death of Leishmania Results from Calcium-de pend ent, Caspase-independent Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Miltefosine's Amoebicidal Potential: A Technical Guide for Researchers

An in-depth exploration of the efficacy, mechanisms, and experimental evaluation of miltefosine against pathogenic free-living amoebas.

This technical guide provides a comprehensive overview of the therapeutic potential of this compound against the principal pathogenic free-living amoebas: Naegleria fowleri, Acanthamoeba spp., and Balamuthia mandrillaris. These organisms are responsible for rare but devastating infections in humans, including Primary Amebic Meningoencephalitis (PAM) and Granulomatous Amebic Encephalitis (GAE), which have exceedingly high mortality rates.[1][2] this compound, an alkylphosphocholine compound, has emerged as a promising agent in the limited therapeutic arsenal against these infections.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on quantitative efficacy data, detailed experimental protocols, and the current understanding of this compound's mechanism of action.

Quantitative Efficacy of this compound

The in vitro and in vivo efficacy of this compound has been evaluated against trophozoite and cyst stages of various free-living amoeba species and strains. The following tables summarize the key quantitative data from multiple studies, providing a comparative look at its amoebicidal and amoebastatic concentrations.

Activity against Naegleria fowleri

Naegleria fowleri, the causative agent of PAM, is known for its rapid and destructive progression in the central nervous system.[3] this compound has demonstrated significant in vitro activity against this amoeba.

| Metric | Strain(s) | Concentration (µM) | Concentration (µg/mL) | Comments | Reference |

| MIC | Not Specified | 40 | ~16.3 | Amoebostatic concentration. | [6] |

| MAC | Not Specified | 55 | ~22.4 | Amoebicidal concentration. | [6][7] |

| IC50 | Nf69 | 100.7 ± 14.6 | ~41.0 | --- | [8] |

| IC50 | 6088 | 18.3 ± 4.3 | ~7.5 | More susceptible than Nf69. | [8] |

| IC50 | V067 | 43.7 ± 2.4 | ~17.8 | More susceptible than Nf69. | [8] |

| IC50 | V206 | 58.3 ± 0.88 | ~23.7 | More susceptible than Nf69. | [8] |

| IC50 | V597 | 55.7 ± 2.0 | ~22.7 | More susceptible than Nf69. | [8] |

| IC50 | V631 | 59.3 ± 2.3 | ~24.1 | More susceptible than Nf69. | [8] |

| IC50 | ATCC 30808 | 38.74 ± 4.23 | ~15.8 | --- | [9] |

| IC50 | Not Specified | 146.53 | ~59.6 | High IC50 value reported in one study. | [10] |

| MIC | Not Specified | --- | 25 | --- | [11] |

| Survival Rate (in vivo) | Mouse Model | --- | 20 mg/kg | 55% survival rate in experimental meningoencephalitis. | [11] |

Note: Conversion from µM to µg/mL is approximated using the molecular weight of this compound (~407.57 g/mol ).

Activity against Acanthamoeba spp.

Acanthamoeba species are responsible for GAE and Acanthamoeba keratitis (AK), a painful eye infection that can lead to blindness.[12] this compound has shown efficacy against both the active trophozoite and dormant cyst forms, though higher concentrations are required for the latter.[13]

| Metric | Species/Genotype | Concentration (µM) | Concentration (µg/mL) | Comments | Reference |

| MTC90 | Clinical Isolates (T4) | --- | 125 | Minimal Trophozoicidal Concentration for 90% of isolates. | [13] |

| MCC90 | Clinical Isolates (T4) | --- | 4000 | Minimal Cysticidal Concentration for 90% of isolates; >30-fold higher than MTC90. | [13][14] |

| MAC | A. polyphaga | > 80 | > 32.6 | Amoebas recovered from 40 µM but not 80 µM. | [7] |

| MCC (1 day) | Genotype T4 & T5 | 38,720 | --- | Complete eradication of cysts. | [15] |

| MCC (7 days) | Genotype T4 & T5 | 4,840 | --- | Complete eradication of cysts. | [15] |

| MCC (1 day) | Genotype T3 | 77,440 | --- | Higher concentration needed for T3 genotype. | [15] |

| Topical (in vivo) | Hamster Model (AK) | --- | 65 | Cured 85% of cases after 28 days. | [16] |

Activity against Balamuthia mandrillaris

Balamuthia mandrillaris is another causative agent of GAE, a rare and typically fatal infection.[17] In vitro studies have demonstrated the amoebicidal effects of this compound against this pathogen.

| Metric | Strain(s) | Concentration (µM) | Concentration (µg/mL) | Comments | Reference |

| Amoebacidal Concentration | Multiple Strains | ≥ 40 | ≥ 16.3 | Concentrations below 40 µM were not effective. | [7][18] |

| Inhibition of Growth | Not Specified | --- | --- | Inhibited in vitro growth by 90%. | [3] |

| Cell Lysis | Not Specified | > 40,000 | --- | In vitro studies showed protozoal cell lysis at concentrations over 40 mM. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines common experimental protocols used to assess the efficacy and cytotoxicity of this compound against free-living amoebas.

In Vitro Amoebicidal Activity Assay (Microbroth Dilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), Minimum Trophozoicidal Concentration (MTC), and Minimum Cysticidal Concentration (MCC) of this compound.

-

Amoeba Culture: Trophozoites of Naegleria, Acanthamoeba, or Balamuthia are cultured axenically in appropriate media (e.g., Nelson's medium for N. fowleri, PYG medium for Acanthamoeba) at their optimal growth temperatures (e.g., 37°C).

-

Cyst Production (for Acanthamoeba): To obtain cysts, trophozoites are incubated on non-nutrient agar plates or in encystment-inducing media for several days to weeks until mature cysts are formed.

-

Drug Preparation: A stock solution of this compound is prepared (e.g., in sterile distilled water or DMSO) and then serially diluted in the respective culture medium in 96-well microtiter plates.

-

Inoculation: A standardized suspension of trophozoites or cysts (e.g., 1 x 10⁴ cells/mL) is added to each well containing the drug dilutions. Control wells with amoebas but no drug, and wells with drug but no amoebas are included.

-

Incubation: Plates are incubated at the appropriate temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours).

-

Determination of MIC/MTC: The viability of trophozoites is assessed. The MIC is the lowest concentration that inhibits amoebal growth (amoebastatic), often determined by microscopy or a viability assay (e.g., AlamarBlue, CellTiter-Glo). The MTC is the lowest concentration that results in no viable trophozoites after sub-culturing into fresh medium.

-

Determination of MCC: For cysts, after incubation with the drug, the wells are treated to remove this compound and then fresh medium is added to induce excystation. The MCC is the lowest concentration that prevents the emergence of viable trophozoites.

Cytotoxicity Assay on Human Cells

This protocol assesses the toxicity of this compound to mammalian cells to determine its therapeutic window.

-

Cell Culture: Human cell lines, such as human corneal epithelial (HCE) cells or C6 glial cells, are cultured to confluence in 96-well plates using appropriate cell culture media (e.g., DMEM with 10% FBS).[10][13]

-

Drug Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The cells are incubated for various time points (e.g., 15 minutes, 4 hours, 24 hours).[13]

-

Viability Assessment: Cell viability is measured using a standard cytotoxicity assay, such as MTT, LDH release, or a live/dead cell staining kit.

-

Calculation of CC50: The 50% cytotoxic concentration (CC50), the concentration of this compound that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Efficacy in Animal Models

Animal models are used to evaluate the in vivo therapeutic potential of this compound.

-

N. fowleri Murine Model of PAM:

-

Infection: Mice are intranasally inoculated with a suspension of N. fowleri trophozoites.

-

Treatment: Treatment with this compound (e.g., 20 mg/kg administered orally or intraperitoneally) is initiated at a specified time post-infection.[11] A control group receives a placebo.

-

Monitoring: Mice are monitored daily for signs of illness and survival.

-

Outcome: The primary outcome is the survival rate and mean time to death in the treated versus control groups.[11]

-

-

Acanthamoeba Keratitis Hamster Model:

-

Infection: The corneas of hamsters are mechanically abraded and then inoculated with Acanthamoeba trophozoites or cysts.

-

Treatment: Topical this compound (e.g., 65 µg/mL) is administered to the infected eyes for a set duration (e.g., 28 days).[16]

-

Evaluation: The severity of keratitis is scored based on clinical signs. At the end of the study, corneas may be examined histopathologically.

-

Outcome: The cure rate and reduction in clinical severity score are the main outcomes.[16]

-

Mechanism of Action and Signaling Pathways

While the precise mechanism of action of this compound against free-living amoebas is not fully elucidated, research suggests a multi-faceted approach that disrupts fundamental cellular processes.[3][19]

This compound, as a phospholipid analog, is thought to integrate into the cell membrane, altering its fluidity and disrupting lipid metabolism.[19] This interference with membrane integrity is a key aspect of its amoebicidal activity.[16]

Furthermore, studies suggest that this compound induces a programmed cell death cascade resembling apoptosis in amoebas.[3][10] This process involves key events such as DNA fragmentation and a loss of mitochondrial membrane potential, which are hallmarks of apoptosis.[10] The disruption of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, has also been implicated in the mechanism of action of this compound against N. fowleri.[20]

Visualizing this compound's Impact

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. Investigational Drug Available Directly from CDC for the Treatment of Infections with Free-Living Amebae [cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Miracle Drug for Meningoencephalitis Caused by Free-Living Amoebas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. In-vitro activity of this compound and voriconazole on clinical isolates of free-living amebas: Balamuthia mandrillaris, Acanthamoeba spp., and Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. A Fluorometric Assay for the In Vitro Evaluation of Activity against Naegleria fowleri Cysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Cyclopentane-Based Phospholipids as this compound Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Therapeutic Chemical Agents In Vitro and on Experimental Meningoencephalitis Due to Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparing cytotoxicity and efficacy of this compound and standard antimicrobial agents against Acanthamoeba trophozoites and cyst forms: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. In Vitro Efficacy of this compound Against Clinical Isolates of Acanthamoeba spp. from Patients with Keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of the in vitro cysticidal activity of this compound against Acanthamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aao.org [aao.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of this compound? [synapse.patsnap.com]

- 20. Naegleria fowleri - Wikipedia [en.wikipedia.org]

A Preliminary Investigation into the Antifungal Properties of Miltefosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine, an alkylphosphocholine compound originally developed as an anticancer agent, has emerged as a promising broad-spectrum antimicrobial with significant antifungal properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.

This compound's potential as an antifungal is particularly noteworthy due to the rise of drug-resistant fungal infections, which pose a significant threat to public health.[5] It has demonstrated activity against a wide range of pathogenic fungi, including species that are intrinsically resistant to commonly used antifungal agents.[2][6] This guide will delve into the cellular and molecular mechanisms underlying this compound's fungicidal effects, present quantitative data on its potency, and provide detailed experimental protocols to facilitate further research in this area.

Mechanism of Action

The antifungal activity of this compound is multifaceted, primarily involving the disruption of the fungal cell membrane and the induction of apoptosis.[7][8][9][10] Unlike many conventional antifungal drugs that target specific enzymes in the ergosterol biosynthesis pathway, this compound appears to have a more direct and disruptive interaction with the cell membrane, contributing to its broad spectrum of activity and potentially lower propensity for resistance development.[1][11]

Disruption of Cell Membrane Integrity

This compound's primary mode of action involves increasing the permeability of the fungal plasma membrane.[8][12][13] This effect is likely due to a direct interaction with ergosterol, a crucial component of the fungal cell membrane.[8][9] Competition assays have shown that the presence of exogenous ergosterol can reduce the antifungal effect of this compound, supporting the hypothesis of a direct interaction.[8][9] This disruption of membrane integrity leads to the leakage of intracellular components, such as DNA and proteins, ultimately contributing to cell death.[13] Furthermore, this compound has been shown to cause disorganization of lipid rafts, which are specialized membrane microdomains rich in sterols and sphingolipids, further compromising membrane function.[13]

Induction of Apoptosis

In addition to its effects on the cell membrane, this compound induces an apoptosis-like cell death in fungi.[7][8][10] This programmed cell death is characterized by several key events, including:

-

Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential and inhibits the activity of cytochrome c oxidase, a key enzyme in the electron transport chain.[4][7] This leads to mitochondrial swelling and dysfunction.[8]

-

Increased Reactive Oxygen Species (ROS) Production: The impairment of mitochondrial function results in the increased production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components.[8][14]

-

DNA Fragmentation and Condensation: A hallmark of apoptosis, this compound treatment leads to DNA fragmentation and condensation within the fungal cell.[8]

-

Activation of Apoptosis-Inducing Factor (AIF1): In Candida albicans, this compound has been shown to increase the expression of AIF1, which translocates from the mitochondria to the nucleus to mediate apoptosis.[14]

The following diagram illustrates the proposed mechanism of action of this compound in fungal cells.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Antimicrobial resistance [who.int]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces apoptosis-like cell death in yeast via Cox9p in cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Has a Postantifungal Effect and Induces Apoptosis in Cryptococcus Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Activity and Mode of Action of this compound Against Clinical Isolates of Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Has a Postantifungal Effect and Induces Apoptosis in Cryptococcus Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of this compound against Candida albicans under Planktonic and Biofilm Growth Conditions and In Vivo Efficacy in a Murine Model of Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antifungal activity of this compound and levamisole: their impact on ergosterol biosynthesis and cell permeability of dimorphic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Against Scedosporium and Lomentospora Species: Antifungal Activity and Its Effects on Fungal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound exhibits fungicidal activity through oxidative stress generation and Aif1 activation in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Miltefosine In-Vitro Experimental Protocols: Application Notes for Researchers